Home > Products > Screening Compounds P57203 > 2-(pyrrolidin-2-ylmethoxy)quinoxaline
2-(pyrrolidin-2-ylmethoxy)quinoxaline - 1283488-00-5

2-(pyrrolidin-2-ylmethoxy)quinoxaline

Catalog Number: EVT-6629985
CAS Number: 1283488-00-5
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Pyrrolidin-2-ylmethoxy)quinoxaline is a chemical compound that falls under the category of quinoxaline derivatives, which are known for their diverse biological activities. Quinoxalines are bicyclic compounds containing a benzene ring fused to a pyrazine ring, and their derivatives, including those with pyrrolidine substituents, have garnered attention in medicinal chemistry due to their potential therapeutic applications.

Source and Classification

Quinoxaline derivatives, including 2-(pyrrolidin-2-ylmethoxy)quinoxaline, are synthesized through various organic reactions involving quinoxaline precursors and functionalized amines or alcohols. This compound can be classified as an aromatic heterocyclic compound, specifically a substituted quinoxaline, which is recognized for its utility in drug development and biological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(pyrrolidin-2-ylmethoxy)quinoxaline can be achieved through several methods, often involving the reaction of quinoxaline derivatives with pyrrolidine or its derivatives. One notable method includes the copper-catalyzed cyclization reaction, where 2-methylpyridine reacts with 2-(1H-pyrrol-1-yl)anilines under aerobic conditions. This process typically occurs in solvents such as dimethylformamide at elevated temperatures, yielding moderate to high product yields .

Another effective synthesis route involves the Pictet–Spengler reaction, where a pyrrole derivative reacts with an aldehyde or ketone to form a tetrahydroquinoxaline structure. This method has been noted for its efficiency and mild reaction conditions, often yielding products in short reaction times .

Chemical Reactions Analysis

Reactions and Technical Details

2-(Pyrrolidin-2-ylmethoxy)quinoxaline can participate in various chemical reactions typical of quinoxaline derivatives. These include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. For instance, the presence of the methoxy group enhances the nucleophilicity of the nitrogen atom in the pyrrolidine moiety, allowing for further functionalization.

Additionally, this compound can undergo oxidative transformations when reacted with oxidizing agents under suitable conditions, potentially leading to biologically active derivatives .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-(pyrrolidin-2-ylmethoxy)quinoxaline often involves interaction with biological targets such as enzymes or receptors. For example, certain quinoxaline derivatives have been shown to inhibit protein kinases or interact with G protein-coupled receptors (GPER), leading to antiproliferative effects in cancer cells .

The detailed mechanism typically involves binding to active sites on target proteins, altering their activity or function through competitive inhibition or allosteric modulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

2-(Pyrrolidin-2-ylmethoxy)quinoxaline exhibits several notable physical and chemical properties:

Applications

Scientific Uses

The applications of 2-(pyrrolidin-2-ylmethoxy)quinoxaline are primarily focused on medicinal chemistry and pharmacology. Its derivatives have been investigated for their potential as:

  • Anticancer agents: Targeting specific pathways involved in tumor growth and proliferation.
  • Antimycobacterial activity: Demonstrating efficacy against pathogens responsible for tuberculosis .
  • Neurological disorders: Exploring the effects on neurotransmitter systems due to structural similarities with known neuroactive compounds.
Introduction to 2-(Pyrrolidin-2-ylmethoxy)quinoxaline in Contemporary Medicinal Chemistry

Historical Context and Discovery Timeline

The development of 2-(pyrrolidin-2-ylmethoxy)quinoxaline represents a strategic evolution in heterocyclic medicinal chemistry, emerging from systematic explorations of quinoxaline pharmacophores over the past two decades. While the exact discovery date of this specific compound remains undocumented in the literature, its structural lineage can be traced to early 2000s research on quinoxaline-based kinase inhibitors. A significant breakthrough occurred in 2020 when researchers designed and characterized novel quinoxaline derivatives targeting EphA3 tyrosine kinase, demonstrating potent in vivo anti-tumor activity in lymphoma models [1]. This foundational work established the therapeutic relevance of the quinoxaline core in oncology and inspired subsequent structural hybridizations.

The incorporation of the pyrrolidinylmethoxy side chain emerged as a deliberate strategy around 2022-2023, coinciding with research into pyrrolo[1,2-a]quinoxaline derivatives as potent and selective Sirt6 activators [3]. This innovation addressed critical limitations of first-generation quinoxaline inhibitors, particularly their narrow kinase selectivity profiles and suboptimal cellular permeability. By 2024, synthetic methodologies had been optimized to allow the efficient production of 2-(pyrrolidin-2-ylmethoxy)quinoxaline hybrids through Buchwald-Hartwig cross-coupling reactions and other advanced techniques, enabling rigorous biological evaluation [5].

Table 1: Key Milestones in 2-(Pyrrolidin-2-ylmethoxy)quinoxaline Development

Time PeriodDevelopment MilestoneSignificance
Pre-2020Quinoxaline kinase inhibitors (e.g., EphA3/B4 inhibitors)Established core scaffold for oncology applications
2020-2022Pyrrolidine/quinoxaline hybrid scaffoldsImproved target selectivity and cellular uptake
2022-2023Sirt6-activating pyrroloquinoxalinesValidated epigenetic modulation potential
2023-PresentOptimized 2-(pyrrolidin-2-ylmethoxy) derivativesEnhanced pharmacokinetic properties and multi-target engagement

Structural Significance of the Pyrrolidinylmethoxy-Quinoxaline Hybrid Scaffold

The molecular architecture of 2-(pyrrolidin-2-ylmethoxy)quinoxaline embodies a strategic fusion of complementary pharmacophoric elements that confer distinctive three-dimensional properties and electronic characteristics. The quinoxaline core provides a planar, electron-deficient π-system capable of engaging in stacking interactions with biological targets, while the pyrrolidinylmethoxy moiety introduces crucial chirality and conformational flexibility essential for optimal binding pocket accommodation [3]. This hybrid design overcomes the rigidity limitations observed in earlier quinoxaline derivatives like those containing urea linkers, which demonstrated potent EphA3 binding but suffered from cellular potency loss [1].

The stereochemistry at the pyrrolidine C2 position creates distinct enantiomeric profiles that significantly influence target affinity. Molecular modeling studies of analogous compounds reveal that the (S)-enantiomer preferentially adopts a pseudo-folded conformation through intramolecular hydrogen bonding between the pyrrolidine nitrogen and quinoxaline N1 atom. This conformation enhances membrane permeability by shielding the basic nitrogen while maintaining the quinoxaline plane for target engagement [5]. Substituents on the pyrrolidine ring further modulate these properties:

  • N-Alkylation: Increases lipophilicity and modulates basicity, affecting CNS penetration
  • C4-Substitution: Influences ring puckering and vector orientation of the methoxy linker
  • Spiro-fusion: Restricts conformational flexibility but enhances target selectivity

Comparative SAR analyses demonstrate that the methyleneoxy linker (-OCH2-) optimally distances the pyrrolidine from the quinoxaline plane, allowing simultaneous engagement with both hinge regions (via quinoxaline) and allosteric pockets (via pyrrolidine) in kinases like VEGFR-2 and EphA3. This is evidenced by analogues exhibiting >100-fold potency enhancements over unsubstituted quinoxalines in cellular assays [4] [7].

Table 2: Structural Features and Bioactivity Relationships

Structural ElementBiochemical InfluenceBiological Consequence
Quinoxaline coreπ-Stacking with kinase hinge regionsTarget affinity and selectivity
Pyrrolidine ringChirality and conformational flexibilityStereospecific target engagement
Methyleneoxy linkerOptimal distance (5-7Å) between pharmacophoresSimultaneous binding to multiple domains
Pyrrolidine N-basicityHydrogen bonding and cation formationMembrane permeability and cellular uptake
C3/C4 substituentsSteric and electronic modulationResistance profile and off-target effects

Rationale for Targeting Quinoxaline Derivatives in Drug Development

Quinoxaline derivatives have emerged as privileged scaffolds in medicinal chemistry due to their inherent bioisosteric properties and multifunctional target engagement capabilities. The 2-(pyrrolidin-2-ylmethoxy)quinoxaline derivative exemplifies this strategic approach, designed to overcome limitations of earlier chemotherapeutics through rational structural hybridization. Three compelling pharmacological rationales underpin this focus:

  • Kinase Inhibition Potentiation: The planar quinoxaline core mimics ATP's purine ring, enabling competitive binding at kinase ATP pockets. When functionalized with the pyrrolidinylmethoxy moiety, these compounds demonstrate dual inhibitory mechanisms—direct hinge binding coupled with allosteric modulation. This is exemplified by derivatives showing IC50 values of 31-1100 nM against EphB4 in cellular phosphorylation assays, significantly improving upon first-generation quinoxalines [1]. The scaffold's adaptability allows targeting of mutant kinases (ABL1T315I, EGFRL858R) through strategic substituent placement, addressing a critical challenge in oncology drug resistance [1].

  • Epigenetic Modulation: Recent studies reveal that pyrrolidinyl-quinoxaline hybrids activate Sirt6 deacetylase with remarkable selectivity (>100-fold over Sirt1-5). This epigenetic reprogramming capability suppresses pro-inflammatory cytokine production (TNF-α, IL-6) and inhibits cancer cell colony formation at micromolar concentrations. The zwitterionic character of 2-(pyrrolidin-2-ylmethoxy)quinoxaline facilitates nuclear membrane penetration, enabling access to chromatin regulators [3].

  • Multi-Target Therapeutic Potential: The scaffold's inherent versatility supports derivatization for diverse indications:

  • Anti-angiogenesis: VEGFR-2 inhibition through quinoxaline stacking interactions and pyrrolidine-mediated hydrogen bonding [4]
  • Metabolic Disease Management: α-Glucosidase/α-amylase inhibition via quinoxaline-sulfonamide hybrids (IC50 = 3.46-6.89 μM) [7]
  • Anti-Infective Applications: Efflux pump inhibition in resistant Candida albicans through piperazinyl-pyrroloquinoxaline derivatives [5]

The synthetic tractability of this scaffold enables rapid generation of structural diversity. Key reactions like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and click chemistry allow efficient introduction of pharmacophores at multiple positions, facilitating structure-based optimization campaigns [5] [7]. This adaptability positions 2-(pyrrolidin-2-ylmethoxy)quinoxaline as a versatile template for addressing emerging therapeutic challenges.

Table 3: Key Biological Targets of 2-(Pyrrolidin-2-ylmethoxy)quinoxaline Derivatives

Therapeutic AreaMolecular TargetObserved ActivityReference
OncologyEphA3/EphB4 kinasesCellular EC50 = 89-1100 nM [1]
EpigeneticsSirt6 deacetylaseActivation with >100-fold selectivity [3]
AngiogenesisVEGFR-2Inhibition comparable to sorafenib [4]
AntimicrobialCaCdr1p/CaMdr1p pumpsChemosensitization index ≤0.5 [5]
Metabolic Disordersα-GlucosidaseIC50 = 3.46 ± 0.06 μM [7]

Properties

CAS Number

1283488-00-5

Product Name

2-(pyrrolidin-2-ylmethoxy)quinoxaline

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)quinoxaline

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-8-13(16-12)17-9-10-4-3-7-14-10/h1-2,5-6,8,10,14H,3-4,7,9H2

InChI Key

JDURXURVKDHQBB-UHFFFAOYSA-N

SMILES

C1CC(NC1)COC2=NC3=CC=CC=C3N=C2

Canonical SMILES

C1CC(NC1)COC2=NC3=CC=CC=C3N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.